
Oxyselenide
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Description
Oxyselenides are mixed-anion compounds containing oxygen (O) and selenium (Se) in ordered or disordered crystallographic sites. Their layered structures arise from the significant size and polarization differences between O²⁻ and Se²⁻, which promote anion ordering . Notable examples include BiCuSeO, Bi₂O₂Se, and La₂O₂Fe₂OSe₂, which exhibit diverse functional properties such as ultra-high carrier mobility (~450 cm² V⁻¹ s⁻¹ in Bi₂O₂Se), low thermal conductivity (~0.5 W/mK in BiCuSeO), and tunable magnetic interactions . These materials are explored for applications in thermoelectrics, optoelectronics, and spintronics due to their stability and adaptability to doping .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for oxyselenides, and how do experimental parameters influence crystallographic properties?
- Methodological Answer : Synthesis typically involves solid-state reactions, hydrothermal methods, or chemical vapor deposition. Key parameters include precursor stoichiometry, annealing temperature (e.g., 600–900°C), and reaction atmosphere (e.g., inert gas for phase stability). Crystallographic properties are validated via X-ray diffraction (XRD) and transmission electron microscopy (TEM), with Rietveld refinement used to resolve lattice distortions .
Q. How do researchers characterize the electronic structure of oxyselenides using spectroscopic techniques?
- Methodological Answer : X-ray photoelectron spectroscopy (XPS) identifies oxidation states (e.g., Se⁴⁻ vs. Se²⁻), while UV-Vis spectroscopy measures bandgap energy. Synchrotron-based X-ray absorption near-edge structure (XANES) provides localized electronic configurations. Pair these with density functional theory (DFT) calculations to correlate experimental data with theoretical models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic properties of oxyselenides across different studies?
- Methodological Answer : Discrepancies often arise from variations in surface defects, doping concentrations, or oxygen non-stoichiometry. Address these by:
- Conducting controlled experiments with identical synthesis conditions.
- Using aberration-corrected scanning TEM to map atomic-scale defects.
- Performing systematic literature reviews to identify confounding variables (e.g., pH dependence in photocatalytic studies) .
Q. How to design experiments to study oxygen non-stoichiometry in oxyselenides under varying thermodynamic conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) under controlled oxygen partial pressures (e.g., 10⁻⁵–1 atm) to quantify oxygen loss/gain. Pair with in situ XRD to track structural changes. For advanced analysis, employ electrochemical impedance spectroscopy (EIS) to correlate oxygen mobility with ionic conductivity .
Q. What computational and experimental approaches integrate to model charge transport in oxyselenide-based devices?
- Methodological Answer : Combine DFT simulations of band structure with Hall effect measurements to validate carrier mobility. Use operando Raman spectroscopy to monitor lattice dynamics during charge transfer. For layered oxyselenides, employ angle-resolved photoemission spectroscopy (ARPES) to map Fermi surfaces .
Q. How to conduct systematic reviews on this compound synthesis methods while addressing publication bias?
- Methodological Answer : Follow PRISMA guidelines to screen studies across databases (e.g., Web of Science, Scopus). Use statistical tools like funnel plots to detect bias. Prioritize studies with detailed experimental protocols and raw data availability. Cross-validate results using meta-analysis techniques .
Q. Data Analysis and Presentation
Q. What are best practices for presenting thermal stability data in this compound research?
- Methodological Answer : Report differential scanning calorimetry (DSC) curves with error bars from triplicate trials. Include Arrhenius plots for decomposition kinetics. Use high-resolution TEM to image phase boundaries post-annealing. Tabulate data with standardized units (e.g., kJ/mol for activation energy) .
Q. How to validate new this compound phase identification against existing crystallographic databases?
- Methodological Answer : Cross-reference XRD patterns with ICDD PDF-4+ entries. For novel phases, perform Rietveld refinement with ≤5% R-factor and energy-dispersive X-ray spectroscopy (EDS) for elemental confirmation. Publish CIF files in supplementary materials for reproducibility .
Q. Methodological Challenges
Q. What advanced techniques assess surface oxidation states in oxyselenides during operando conditions?
- Methodological Answer : Use ambient-pressure XPS to monitor surface redox reactions in real time. Pair with electrochemical quartz crystal microbalance (EQCM) to correlate mass changes with oxidation states. For bulk-sensitive analysis, employ soft X-ray absorption spectroscopy (sXAS) .
Q. How to optimize combinatorial chemistry approaches for high-throughput screening of doped oxyselenides?
- Methodological Answer : Deploy automated robotic synthesis platforms to vary dopant concentrations (e.g., BiₓLa₁₋ₓOSe). Use high-throughput XRD with machine learning algorithms (e.g., principal component analysis) to cluster phase diagrams. Validate promising candidates via Seebeck coefficient and electrical resistivity measurements .
Comparison with Similar Compounds
Structural and Electronic Properties
Oxyselenides vs. Oxypnictides :
- Oxyselenides (e.g., BiCuSeO) exhibit ordered layered structures due to the distinct ionic radii of O and Se, enabling anisotropic electronic transport .
- Oxypnictides (e.g., LaOFeAs) have smaller anion size differences, leading to disordered anion sites but higher superconducting transition temperatures (Tc up to 56 K) .
Oxyselenides vs. Oxysulfides :
- Replacing Se with S in compounds like La₂O₂Fe₂OSe₂ vs. La₂O₂Fe₂OS₂ shortens bond lengths, enhancing magnetic exchange interactions (TN increases from 105 K to 110 K) .
Table 1: Structural and Electronic Comparison
Thermoelectric Performance
Oxyselenides vs. Traditional Thermoelectrics :
- BiCuSeO achieves a high dimensionless figure of merit (ZT ≈ 1.4 at 900 K) due to ultralow lattice thermal conductivity (~0.5 W/mK), outperforming Bi₂Te₃ (ZT ~1.0) and PbTe (ZT ~1.2) in mid-temperature ranges .
- LaOCuSe, an analog of BiCuSeO, has higher thermal conductivity (~1.8 W/mK) due to weaker anharmonic phonon scattering, resulting in lower ZT (~0.5) .
Doping Effects :
- NaF doping in Bi₁₋ₓNaₓCuSeO₁₋ₓFₓ increases hole concentration, boosting electrical conductivity to 420 S/cm (vs. 80 S/cm in undoped BiCuSeO) .
Table 2: Thermoelectric Properties
Material | ZT (Max) | Thermal Conductivity (W/mK) | Electrical Conductivity (S/cm) | Reference |
---|---|---|---|---|
BiCuSeO | 1.4 | 0.5 | 80 (undoped) | |
Bi₂O₂Se | 0.8 | 1.2 | 150 | |
Bi₂Te₃ | 1.0 | 1.5 | 1000 |
Magnetic and Superconducting Behavior
Magnetic Ordering :
- La₂O₂Fe₂OSe₂ shows antiferromagnetic ordering below TN = 105 K, with weaker exchange interactions compared to sulfide analogs due to longer Fe-Se bonds .
- Ce₂O₂FeSe₂ , a 1D chain structure, exhibits spin-glass behavior with anisotropic magnetic gaps .
Superconductivity :
- BiS₂-based oxyselenides (e.g., LaO₀.₅₄F₀.₄₆BiS₂ ) have low Tc (~3 K), suppressed by structural distortions under pressure . In contrast, iron-based oxypnictides achieve Tc > 25 K .
Comparison with 2D Materials :
- Graphene/WSe₂ heterostructures show carrier mobility up to 24,000 cm² V⁻¹ s⁻¹, but lack the air stability of Bi₂O₂Se .
Properties
CAS No. |
14832-90-7 |
---|---|
Molecular Formula |
OSe |
Molecular Weight |
94.97 g/mol |
InChI |
InChI=1S/OSe/c1-2 |
InChI Key |
ZIJTYIRGFVHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Se] |
Origin of Product |
United States |
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